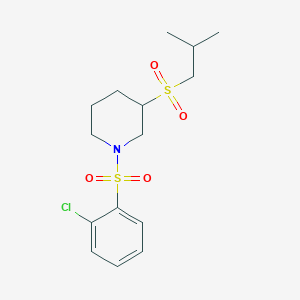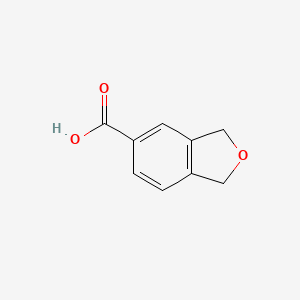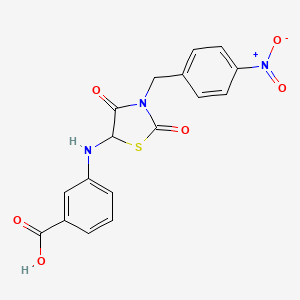
1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a piperidine ring with the appropriate sulfonyl chlorides. Sulfonyl chlorides, such as benzenesulfonyl chloride and 2-methylpropanesulfonyl chloride, are commonly used in organic synthesis to introduce a sulfonyl group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The sulfonyl groups might be susceptible to nucleophilic attack, leading to substitution reactions . The piperidine ring could also undergo various reactions typical of amines .
Scientific Research Applications
Synthesis and Structural Characterization
1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine and related compounds are synthesized for various applications in scientific research. The synthesis involves condensation reactions and characterization by spectroscopic techniques and X-ray crystallography. For instance, the synthesis and crystal structure of related compounds like 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol have been reported, demonstrating the structural versatility of these compounds for scientific study (S. B. B. Prasad et al., 2008).
Chemical and Biological Activity
These compounds are utilized in chemical research for their potential biological activities. For example, derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have been synthesized and evaluated for their bioactivity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), revealing significant activity against BChE (H. Khalid et al., 2013).
Application in Synthesis of Bioactive Compounds
Compounds structurally related to 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine serve as key intermediates in the synthesis of bioactive molecules. For example, the synthesis of methylbenzenesulfonamide CCR5 antagonists showcases the utility of related compounds in developing potential therapeutic agents for diseases like HIV-1 infection (Cheng De-ju, 2015).
Role in Material Science
In material science, derivatives of 1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine are investigated for their properties and applications. For instance, Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst for efficient synthesis, demonstrates the compound's potential in facilitating chemical reactions (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Environmental and Analytical Chemistry
These compounds are also explored in environmental and analytical chemistry for their ability to interact with various substances, aiding in the analysis of complex mixtures and environmental pollutants (F. Sacher, S. Lenz, H. Brauch, 1997).
Safety And Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNSHTYCLROLSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2574788.png)

![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)
![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)
![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)
![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)
![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)
![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)
![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)

